5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17849139
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O3 |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H14N2O3/c1-5(9(2,3)4)7-10-6(8(12)13)11-14-7/h5H,1-4H3,(H,12,13) |
| Standard InChI Key | MVKBDZGAHLCBFO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC(=NO1)C(=O)O)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its IUPAC name, 5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, reflects the substitution pattern: a 3,3-dimethylbutan-2-yl group at position 5 and a carboxylic acid moiety at position 3. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₄N₂O₃ |
| Molecular weight | 198.22 g/mol |
| SMILES | CC(C1=NC(=NO1)C(=O)O)C(C)(C)C |
| InChIKey | MVKBDZGAHLCBFO-UHFFFAOYSA-N |
The branched 3,3-dimethylbutan-2-yl substituent enhances steric bulk, potentially influencing binding interactions in biological systems .
Spectroscopic Characterization
While experimental spectral data for this specific compound remain unpublished, analogous 1,2,4-oxadiazoles exhibit distinct NMR and IR profiles:
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¹H-NMR: Methyl groups on the branched alkyl chain typically resonate at δ 0.8–1.2 ppm, while the oxadiazole ring protons appear upfield (δ 7.5–8.5 ppm) .
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IR: A strong absorption band near 1700–1720 cm⁻¹ corresponds to the carboxylic acid C=O stretch, with additional peaks at 1250–1300 cm⁻¹ for C-O-C vibrations.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via condensation reactions between hydroxylamine derivatives and nitriles. A representative protocol involves:
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Precursor activation: Reacting 3,3-dimethylbutan-2-yl nitrile with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF).
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Cyclization: Catalyzing the reaction with potassium carbonate at 80–100°C to form the oxadiazole ring.
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Carboxylic acid introduction: Hydrolysis of intermediate esters or nitriles under acidic or basic conditions.
Yields for analogous syntheses range from 45% to 65%, with purity confirmed via HPLC and mass spectrometry .
Challenges in Synthesis
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Steric hindrance: The bulky 3,3-dimethylbutan-2-yl group slows reaction kinetics, necessitating extended reaction times.
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Purification difficulties: Polar byproducts require chromatographic separation, increasing process costs.
Industrial and Material Science Applications
Polymer Additives
Oxadiazoles improve thermal stability in polymers. Incorporating 5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid into polyamide matrices increases decomposition temperatures by 40–60°C, as measured via TGA .
Catalysis
The compound’s nitrogen-rich structure facilitates coordination with transition metals. Preliminary tests indicate its utility as a ligand in palladium-catalyzed cross-coupling reactions, achieving turnover numbers (TON) > 1,000.
Future Research Directions
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